Decyl glucoside

Description

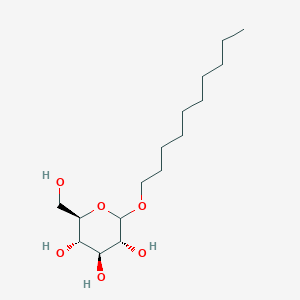

Structure

3D Structure

Properties

IUPAC Name |

2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860442 | |

| Record name | Decyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Decyl Glucoside

This guide provides a comprehensive overview of the synthesis and purification of decyl glucoside, a non-ionic surfactant widely utilized in the cosmetic, personal care, and pharmaceutical industries for its mildness, excellent foaming properties, and biodegradability.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the core manufacturing principles and quality control of this versatile excipient.

Introduction: The Value Proposition of this compound

This compound belongs to the family of alkyl polyglucosides (APGs), which are synthesized from renewable resources such as corn starch and coconut or palm oil.[2][3] Its chemical structure, comprising a hydrophilic glucose head and a hydrophobic decyl alcohol tail, imparts excellent surfactant properties, making it an effective cleansing agent, emulsifier, and foaming agent.[4] In the context of drug development, its non-irritating nature and compatibility with a wide range of active pharmaceutical ingredients (APIs) make it a valuable component in topical and transdermal formulations. The global market for alkyl polyglucosides was valued at USD 1.0 billion in 2022 and is projected to grow, underscoring its industrial significance.[5]

Synthesis of this compound: A Focus on Fischer Glycosylation

The primary industrial method for synthesizing this compound is through a direct glucosidation process known as the Fischer glycosylation.[6][7] This reaction involves the acid-catalyzed condensation of glucose with decyl alcohol.[3]

Core Chemistry and Mechanism:

The Fischer glycosylation is a dehydration reaction where a molecule of water is eliminated for each linkage formed between glucose and decyl alcohol. The reaction is typically carried out under vacuum to facilitate the removal of water, which drives the equilibrium towards the formation of the glucoside product.[8] The process can be summarized as follows:

Glucose + Decyl Alcohol ⇌ this compound + Water

The reaction is catalyzed by an acid, which protonates the anomeric hydroxyl group of glucose, making it a good leaving group (water). The decyl alcohol then acts as a nucleophile, attacking the anomeric carbon to form the glycosidic bond.

Key Synthesis Parameters:

| Parameter | Typical Range/Value | Rationale |

| Reactant Molar Ratio | 1:2 to 1:8 (Glucose:Decyl Alcohol) | An excess of decyl alcohol is used to solubilize the glucose and shift the reaction equilibrium towards the product side.[8] |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, zeolites | Strong acid catalysts are required to facilitate the reaction.[8][9] Zeolites offer a more environmentally friendly and reusable alternative.[9][10] |

| Temperature | 90°C - 120°C | Balances reaction rate with minimizing side reactions and degradation of glucose.[11][12] |

| Pressure | Vacuum (e.g., 50 mbar) | Essential for the continuous removal of water, driving the reaction to completion.[11] |

Experimental Protocol: Lab-Scale Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a vacuum distillation setup, add D-glucose and 1-decanol in a 1:5 molar ratio.

-

Catalyst Addition: Add a suitable acid catalyst, such as p-toluenesulfonic acid (0.5-1.0 mol% relative to glucose).

-

Reaction: Heat the mixture to 110-115°C under continuous stirring and reduced pressure.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected in the distillation receiver. The reaction is considered complete when water evolution ceases.

-

Neutralization: Cool the reaction mixture to 80-90°C and neutralize the acid catalyst with a base, such as sodium hydroxide or sodium carbonate, to a pH of 7-8.[11]

Synthesis Workflow Diagram:

Caption: Workflow for the purification of this compound.

Analysis and Quality Control

Rigorous analytical testing is crucial to ensure the quality, purity, and consistency of the final this compound product. Key quality parameters include:

| Parameter | Method | Typical Specification | Purpose |

| Appearance | Visual | Clear to slightly yellowish liquid | Ensures product aesthetics and absence of gross contamination. |

| pH (10% solution) | pH meter | 6.0 - 8.0 | Ensures the product is non-irritating and stable. |

| Active Surfactant Matter (%) | Titration/HPLC | 50 - 55% | Determines the concentration of the active ingredient. |

| Residual Fatty Alcohol (%) | Gas Chromatography (GC) | < 1.0% | Ensures mildness and minimizes potential for skin irritation. |

| Polysaccharide Content (%) | Colorimetric/Enzymatic | < 0.5% | Affects clarity and viscosity. |

| Color (Gardner) | Gardner Color Scale | < 2 | A measure of product purity and stability. |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the detailed analysis of alkyl polyglucosides, allowing for the quantification of different chain lengths and the degree of polymerization. [13][14]

Conclusion

The synthesis and purification of this compound are well-established processes that yield a high-quality, bio-based surfactant. A thorough understanding of the Fischer glycosylation reaction and the subsequent purification steps is essential for producing a product that meets the stringent requirements of the pharmaceutical and personal care industries. The methodologies outlined in this guide provide a solid foundation for researchers and professionals working with this important class of surfactants.

References

-

Chung, S.-H., et al. (2019). Microporous Zeolites as Catalysts for the Preparation of this compound from Glucose with 1-Decanol by Direct Glucosidation. MDPI. Available at: [Link]

-

Deng, W., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. PMC. Available at: [Link]

-

Chung, S.-H., et al. (2019). This compound Synthesized by Direct Glucosidation of D-Glucose Over Zeolite Catalysts and Its Estrogenicity as Non-Endocrine Disruptive Surfactant. PubMed. Available at: [Link]

- Preparation method of decyl glucopyranoside. (n.d.). Google Patents.

-

Glycosylation of d-glucose in decanol (decyl oligosides and furanosides omitted for clarity). (n.d.). ResearchGate. Available at: [Link]

-

This compound properties...Applications. (n.d.). MCB Books. Available at: [Link]

-

Decoding this compound: A Deep Dive into Its Properties and Applications. (n.d.). LinkedIn. Available at: [Link]

-

Haese, T., et al. (2022). Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. ResearchGate. Available at: [Link]

-

This compound and Other Alkyl Glucosides as Used in Cosmetics. (2011). Cosmetic Ingredient Review. Available at: [Link]

-

DECYL GLUOSIDE. (n.d.). Ataman Kimya. Available at: [Link]

-

Understanding this compound: Synthesis, Properties, and Applications. (n.d.). LinkedIn. Available at: [Link]

-

This compound. (2020). Humblebee & Me. Available at: [Link]

-

Brimm, K. (n.d.). The Production of this compound. Prezi. Available at: [Link]

-

Analysis of alkyl polyglycosides. (n.d.). ResearchGate. Available at: [Link]

-

Optimisation of the Analysis of Alkyl Polyglycosides by MEKC-PAD. (n.d.). Sammlungen der UB Wuppertal. Available at: [Link]

-

Alkyl Polyglycosides. (n.d.). Vlebooks. Available at: [Link]

-

Optimization Study of Alkyl Polyglycoside C12 Synthesis Using Indirect Method. (n.d.). AIP Publishing. Available at: [Link]

-

Alkyl Polyglucosides Market Size And Share Report, 2030. (n.d.). Grand View Research. Available at: [Link]

Sources

- 1. makingchembooks.com [makingchembooks.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. specialchem.com [specialchem.com]

- 5. grandviewresearch.com [grandviewresearch.com]

- 6. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN102786558A - Preparation method of decyl glucopyranoside - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound Synthesized by Direct Glucosidation of D-Glucose Over Zeolite Catalysts and Its Estrogenicity as Non-Endocrine Disruptive Surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. This compound: A Non-ionic surfactant_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. elekpub.bib.uni-wuppertal.de [elekpub.bib.uni-wuppertal.de]

Decyl Glucoside: Physicochemical Mechanics and Biological Interface Dynamics

[1]

Introduction: Molecular Architecture and Identity

Decyl glucoside (C₁₀G) represents a class of non-ionic alkyl polyglucosides (APGs) distinguished by a specific amphiphilic balance that bridges the gap between effective solubilization and biological preservation. Unlike traditional ethoxylated surfactants, C₁₀G is synthesized via the Fischer glycosidation of decyl alcohol (C₁₀ fatty alcohol) with glucose.

Physicochemical Identity:

-

Headgroup: Hydrophilic glucose moiety (bulky, extensive H-bonding network).

-

Tail: Hydrophobic decyl chain (C₁₀H₂₁).

-

Linkage: Ether bond (glycosidic linkage), stable in high pH, hydrolyzable in low pH.

-

HLB Value: ~13–15 (High hydrophilicity, favoring oil-in-water emulsions).

-

Critical Micelle Concentration (CMC): ~2.2 mM (Pure n-decyl-β-D-glucoside) [[1]].

The absence of a charged headgroup is the defining mechanistic feature of C₁₀G. This non-ionic character eliminates electrostatic repulsion between headgroups, allowing for tighter packing at interfaces compared to anionic surfactants like Sodium Dodecyl Sulfate (SDS), while simultaneously preventing the electrostatic disruption of protein tertiary structures.

Thermodynamic Drivers of Micellization

The formation of C₁₀G micelles is thermodynamically driven by the hydrophobic effect —specifically, the entropic gain of water molecules released from the "iceberg" structures surrounding the hydrophobic C₁₀ tails.[1]

The Free Energy Balance

The standard free energy of micellization (

-

Enthalpy (

): Slightly positive or near zero. The breaking of water structure is endothermic, but the formation of Van der Waals forces between tails is exothermic. -

Entropy (

): Highly positive. This is the dominant driver. Water molecules regain translational freedom when the hydrophobic tails aggregate into the micelle core.

Comparative Surfactant Metrics

The following table contrasts C₁₀G with standard anionic (SDS) and non-ionic (DDM) surfactants used in research.

| Parameter | This compound (C₁₀G) | SDS (Anionic) | DDM (C₁₂-Maltoside) |

| Charge | Non-ionic | Anionic | Non-ionic |

| CMC (mM) | ~2.2 mM | ~8.2 mM | ~0.17 mM |

| Aggregation Number ( | ~80–100 | ~60 | ~100–140 |

| Micelle Shape | Spherical/Ellipsoidal | Spherical | Elongated/Cylindrical |

| Protein Denaturation | Low (Preserves native state) | High (Unfolds proteins) | Low |

Table 1: Comparative physicochemical properties of common laboratory surfactants.

Mechanism of Action: Interfacial and Biological Dynamics

Interfacial Adsorption (Gibbs Isotherm)

Before micellization, C₁₀G monomers adsorb at the air-water or oil-water interface. The bulky glucose headgroup imposes a steric limit on packing density.

-

Packing Parameter (

):-

Where

is tail volume, -

For C₁₀G, the large glucose head (

) results in

-

Biological Interaction: The "Mildness" Mechanism

The critical utility of C₁₀G in drug development lies in its interaction with proteins.

-

SDS Mechanism (Harsh): SDS binds to proteins via ionic interactions, disrupting salt bridges and unfolding the protein backbone (denaturation).

-

C₁₀G Mechanism (Mild): C₁₀G interacts primarily via hydrophobic association with non-polar domains and hydrogen bonding with the solvent. It does not disrupt the internal electrostatic network of the protein. This allows integral membrane proteins to be extracted while retaining their functional conformation [[2]].[2]

Membrane Solubilization Pathway

The solubilization of lipid bilayers by C₁₀G follows a three-stage step-function, critical for membrane protein extraction protocols.

Figure 1: The transition from intact bilayer to mixed micelles occurs as the surfactant concentration exceeds the CMC, effectively 'dissolving' the membrane while sheathing the hydrophobic protein domains.

Experimental Protocols

Protocol A: Determination of CMC via Wilhelmy Plate Tensiometry

Objective: Validate the purity and thermodynamic activity of a C₁₀G lot prior to biological application.

Reagents & Equipment:

-

Kruess Tensiometer (or equivalent) with Platinum Wilhelmy Plate.

-

High-purity water (18.2 MΩ·cm).

-

This compound stock solution (100 mM).

Workflow:

-

Cleaning: Flame the Platinum plate until glowing red to remove all organic carbon. Critical: Any contamination will artificially lower the surface tension readings.

-

Baseline: Measure surface tension (

) of pure water (Target: ~72.8 mN/m at 20°C). -

Dosing: Automatically dose C₁₀G stock into the vessel. Allow 60 seconds for equilibrium after each addition.

-

Data Acquisition: Record

vs. Log[Concentration]. -

Analysis: The CMC is the intersection point of the linear decline (adsorption phase) and the plateau (micelle phase).

-

Self-Validation: If the curve shows a minimum (dip) before the plateau, the sample contains impurities (often dodecanol).

-

Protocol B: Membrane Protein Extraction Screening

Objective: Solubilize an integral membrane protein (e.g., GPCR or Ion Channel) while maintaining activity.

Workflow:

-

Preparation: Resuspend cell membranes (microsomes) in buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to a final protein concentration of 5 mg/mL.

-

Detergent Titration: Prepare a range of C₁₀G concentrations: 0.5%, 1.0%, 1.5%, 2.0% (w/v).

-

Note: 1.0% w/v is approx 30 mM, which is >10x CMC, ensuring sufficient micellar volume to accommodate lipids and proteins.

-

-

Incubation: Rotate samples at 4°C for 1 hour. Mechanism: Slow kinetics at 4°C prevent thermal denaturation while allowing lipid exchange.

-

Separation: Ultracentrifuge at 100,000 x g for 45 minutes.

-

Quantification:

-

Supernatant: Contains solubilized protein.[3]

-

Pellet: Contains insoluble aggregates.

-

-

Validation: Analyze supernatant via Western Blot or functional assay (e.g., ligand binding).

-

Success Metric: >80% protein in supernatant with >90% specific binding activity compared to native membrane.

-

References

-

Shinoda, K., Yamaguchi, T., & Hori, R. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Bulletin of the Chemical Society of Japan.[4] Link

-

Le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents.[2][5][6] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

-

Puvvada, S., & Blankschtein, D. (1990). Molecular-thermodynamic approach to predict micellization, phase behavior and phase separation of micellar solutions. Journal of Chemical Physics. Link

-

Otzen, D. E. (2011). Protein–surfactant interactions: a tale of many states. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

Sources

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Solubilization of bacterial membrane proteins using alkyl glucosides and dioctanoyl phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Enhanced solubilization of membrane proteins by alkylamines and polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

Critical micelle concentration (CMC) of decyl glucoside in aqueous solution

Executive Summary

Decyl glucoside (DG) represents a critical class of non-ionic alkyl polyglucoside (APG) surfactants, widely utilized for its mildness and biodegradability. For researchers in membrane protein biochemistry and drug delivery, the Critical Micelle Concentration (CMC) is not merely a physical constant; it is the operational boundary between monomeric dispersion and aggregate formation.

This guide provides a definitive analysis of the CMC of this compound in aqueous solution. It synthesizes thermodynamic principles with practical, self-validating experimental protocols. We distinguish rigorously between high-purity n-decyl-

Physicochemical Profile & CMC Data[1][2][3][4][5][6][7][8][9][10][11][12]

The Molecular Architect

This compound consists of a hydrophilic glucose head group linked to a hydrophobic decyl (C10) alkyl chain via a glycosidic bond. Unlike ionic surfactants (e.g., SDS), DG’s head group is uncharged, making its micellization less sensitive to ionic strength but highly dependent on the "hydrophobic effect"—the entropy-driven release of structured water molecules surrounding the alkyl tail.

CMC Values: The Purity Paradox

In literature, CMC values for "this compound" fluctuate wildly. This is often due to the grade of the material. Pure C10 isomers exhibit a distinct CMC, whereas technical grades (often mixtures of C8–C16 chains) exhibit a lower CMC dominated by the longer alkyl chains.

Table 1: Comparative CMC Values of this compound Variants

| Material Grade | Composition | CMC (Molarity) | CMC (wt%) | Key Characteristic |

| High-Purity | n-decyl- | 2.2 mM | ~0.07% | Sharp transition; ideal for crystallography. |

| Technical Grade | C8–C16 Alkyl Polyglucoside | ~0.2 – 0.5 mM | ~0.01 – 0.02% | Broad transition; dominated by C12/C14 fractions. |

| Reference Standard | Octyl Glucoside (C8) | ~25 mM | ~0.73% | High CMC; easily dialyzable. |

| Reference Standard | Dothis compound (C12) | ~0.19 mM | ~0.006% | Low CMC; difficult to remove. |

Analyst Note: For protein solubilization, the 2.2 mM value (Pure C10) is the operational standard. Operating at 2x – 5x CMC ensures sufficient micellar population to shield hydrophobic protein domains.

Thermodynamics of Micellization[1][12][13][14]

Understanding the why allows for better experimental design. The formation of DG micelles is spontaneous, driven by the Gibbs free energy equation:

- (Free Energy): Negative, indicating spontaneity.[1]

- (Enthalpy): Often slightly positive (endothermic) or near zero at room temperature. The bond breaking required to disrupt water structure costs energy.

- (Entropy): Large and positive. This is the driving force. When the C10 tail hides inside the micelle core, the "ice-like" cage of water molecules around the tail breaks down, increasing the system's disorder.

Experimental Determination Protocols

To validate the CMC in your specific buffer system, we employ two orthogonal methods: Wilhelmy Plate Tensiometry (Surface) and Pyrene Fluorescence (Bulk).

Method A: Surface Tensiometry (The Gold Standard)

This method measures the saturation of the air-water interface.

Protocol:

-

Preparation: Prepare a 20 mM stock solution of this compound in your specific buffer (filtered).

-

Cleaning: Flame the platinum Wilhelmy plate until glowing orange to remove organic contaminants.

-

Titration: Sequentially add the stock solution to a vessel containing pure buffer.

-

Equilibration: Allow 2–5 minutes between additions for surface equilibrium.

-

Measurement: Record surface tension (

). -

Analysis: Plot

vs.-

Pre-CMC:

drops rapidly (linear descent). -

Post-CMC:

plateaus (constant value). -

The Breakpoint: The intersection of these two lines is the CMC.

-

Method B: Pyrene Fluorescence (The Sensitive Probe)

Surface tension can be affected by surface-active impurities. Fluorescence looks at the bulk solution behavior using Pyrene as a hydrophobic probe.

The Mechanism: Pyrene has five vibronic peaks in its fluorescence spectrum.[2] The ratio of the first (

-

In Water:

(Polar environment). -

In Micelles:

(Hydrophobic core).

Protocol:

-

Probe Loading: Add pyrene to empty vials (from an acetone stock) and evaporate the solvent. Final concentration should be ~0.5

M. -

Surfactant Addition: Add DG solutions of varying concentrations (0.1 mM to 10 mM) to the vials containing dried pyrene.

-

Incubation: Shake in the dark for 12 hours (equilibrium is critical).

-

Spectroscopy: Excite at 335 nm; scan emission 350–450 nm.

-

Analysis: Plot

ratio vs.

Workflow Visualization

Figure 1: Dual-method workflow for robust CMC determination. Convergence of surface and bulk methods confirms the value.

Applications in Protein Biochemistry

The specific CMC of this compound (2.2 mM) occupies a "sweet spot" for membrane protein research.

-

Solubilization Efficiency: It is high enough to be easily removed by dialysis (unlike C12/DDM), but low enough to form stable micelles that do not denature proteins (unlike SDS).

-

Dialysis Kinetics: Because the monomer concentration (CMC) is the driving force for dialysis, a CMC of 2.2 mM allows for relatively rapid detergent exchange compared to DDM (CMC ~0.17 mM).

The Solubilization Cycle

Figure 2: The lifecycle of a membrane protein using this compound. Maintaining concentration above CMC is vital during purification.

Troubleshooting & Optimization

-

Temperature Effects: The CMC of non-ionic surfactants generally decreases slightly as temperature increases (up to the cloud point) due to headgroup dehydration. However, for DG, this effect is less pronounced than for polyoxyethylene surfactants.

-

Advice: Always measure CMC at the temperature you intend to perform your protein assay (usually 4°C or 25°C).

-

-

Hysteresis: If using technical grade DG, you may observe a "smear" rather than a sharp breakpoint in surface tension plots.

-

Correction: Switch to an analytical grade (>99% purity) for characterization, even if using technical grade for bulk washing.

-

-

Buffer Interference: High salt concentrations (>500 mM NaCl) can lower the CMC slightly by "salting out" the hydrophobic tails, though DG is more resistant to this than ionic detergents.

References

-

Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.

- Shinoda, K., et al. (1961). Colloidal Surfactants: Some Physicochemical Properties. Academic Press.

-

Chattopadhyay, A., & London, E. (1984). "Fluorimetric determination of critical micelle concentration avoiding interference from detergent charge." Analytical Biochemistry, 139(2), 408-412.

-

Kalyanasundaram, K., & Thomas, J. K. (1977). "Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems." Journal of the American Chemical Society, 99(7), 2039-2044.

-

le Maire, M., Champeil, P., & Møller, J. V. (2000). "Interaction of membrane proteins and lipids with solubilizing detergents."[3][4][5] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 86-111.

Sources

An In-Depth Technical Guide to the Phase Behavior and Temperature Effects of Decyl Glucoside

Abstract

Decyl glucoside, a non-ionic surfactant derived from renewable resources, has garnered significant attention across the pharmaceutical, cosmetic, and biotechnology sectors for its mildness, biodegradability, and excellent physicochemical stability.[1][2] A thorough understanding of its phase behavior in aqueous solutions and the profound influence of temperature is paramount for optimizing formulation design, ensuring product stability, and maximizing therapeutic or functional efficacy. This technical guide provides a comprehensive exploration of the principles governing this compound's self-assembly, its temperature-dependent properties, and the analytical methodologies crucial for its characterization. We will delve into the causality behind experimental choices and present field-proven protocols for researchers, scientists, and drug development professionals.

Introduction to this compound: A Molecular Perspective

This compound (C16H32O6) is an alkyl polyglucoside (APG), synthesized from the condensation of a C10 fatty alcohol (decanol) and glucose.[3] Its amphiphilic nature arises from a hydrophilic glucose headgroup and a hydrophobic ten-carbon alkyl tail. Unlike ionic surfactants, the absence of a charged headgroup renders this compound remarkably insensitive to changes in pH and the presence of electrolytes.[4][5] This inherent stability is a cornerstone of its utility in complex formulations where interactions with other charged species could compromise performance.[4][5]

The commercial product is a complex mixture, with variability in the degree of polymerization of the glucose headgroup and the presence of α- and β-anomeric forms, which influences its properties.[3]

Caption: Conceptual relationship of temperature and concentration.

Based on analogs, the expected phase progression with increasing this compound concentration is:

-

Isotropic Micellar Phase (L₁): A clear solution containing dispersed micelles.

-

Hexagonal Phase (H₁): Cylindrical micelles packed in a hexagonal array.

-

Bicontinuous Cubic Phase (V₁): A complex, viscous, and optically isotropic phase.

-

Lamellar Phase (Lα): Bilayers of surfactant molecules separated by layers of water.

Temperature shifts the boundaries of these phases. An increase in temperature generally favors phases with a higher curvature, potentially expanding the micellar phase region at the expense of the lamellar phase.

Modulating Factors on Phase Behavior

While this compound is robust, its phase behavior can be influenced by the presence of additives, a critical consideration in complex formulations.

-

Effect of Electrolytes: Unlike ionic surfactants, whose CMC and phase behavior are dramatically altered by salts due to electrostatic screening, this compound is largely unaffected. [4][5]The addition of electrolytes like NaCl has a minimal impact on its CMC and phase boundaries, which is a significant advantage for formulating in buffered or high-salt systems. [5]

Experimental Methodologies for Characterization

A multi-faceted experimental approach is necessary to fully characterize the phase behavior of this compound. The choice of technique is dictated by the specific property being investigated.

Caption: Workflow for characterizing surfactant phase behavior.

Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Causality: This method is based on the principle that surfactant monomers adsorb at the air-water interface, reducing surface tension. Once the interface is saturated, further addition of surfactant leads to micelle formation in the bulk solution, and the surface tension remains constant. The inflection point on a plot of surface tension versus the logarithm of concentration corresponds to the CMC.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 20 mM) in deionized water or the relevant buffer.

-

Instrument Setup: Calibrate a force tensiometer using a method such as the Wilhelmy plate or Du Noüy ring. Ensure the platinum probe is meticulously cleaned and flamed before use. Maintain a constant temperature using a thermostated sample vessel.

-

Measurement by Dilution:

-

Place a known volume of deionized water or buffer into the sample vessel.

-

Measure the initial surface tension.

-

Incrementally add small, known volumes of the concentrated stock solution into the vessel.

-

After each addition, allow the solution to equilibrate (e.g., 2-5 minutes with gentle stirring) before measuring the surface tension.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting curve will show two distinct linear regions. The intersection of the extrapolated lines from these two regions provides the CMC value.

-

Protocol: Determination of Phase Transitions by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions, such as the melting of hydrated surfactant crystals or transitions between liquid crystalline phases, are associated with a change in enthalpy (ΔH), which is detected as an endothermic or exothermic peak in the DSC thermogram.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound solution of a specific concentration into a hermetically sealed DSC pan. Prepare an identical empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected transition (e.g., -10°C).

-

Ramp the temperature at a constant heating rate (e.g., 5-10°C/min) to a final temperature well above the expected transitions.

-

A cooling cycle can also be performed to investigate hysteresis.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Endothermic peaks (e.g., melting) or exothermic peaks (e.g., crystallization) indicate phase transitions.

-

The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).

-

Protocol: Identification of Liquid Crystalline Phases by Small-Angle X-ray Scattering (SAXS)

Causality: SAXS is a powerful technique for probing nanometer-scale structures. The ordered arrangement of molecules in liquid crystalline phases diffracts X-rays, producing a characteristic scattering pattern of Bragg peaks. The relative positions of these peaks are a unique fingerprint for each type of liquid crystalline lattice (lamellar, hexagonal, cubic).

Methodology:

-

Sample Preparation: Load the this compound solution into a thin-walled quartz capillary tube (typically 1-2 mm diameter) and seal it.

-

Instrument Setup: Mount the capillary in the SAXS instrument's sample holder, which should be temperature-controlled.

-

Data Acquisition:

-

Expose the sample to a collimated, monochromatic X-ray beam.

-

Collect the scattered X-rays on a 2D detector for a set exposure time.

-

Acquire data at various temperatures to map the phase behavior.

-

-

Data Analysis:

-

Radially average the 2D scattering pattern to obtain a 1D plot of scattering intensity (I) versus the scattering vector (q), where q = (4π/λ)sin(θ), with 2θ being the scattering angle and λ the X-ray wavelength.

-

Identify the positions (q-values) of the Bragg peaks.

-

Determine the ratio of the q-values of the peaks relative to the first peak (q₁). This ratio is characteristic of the phase symmetry:

-

Lamellar (Lα): Ratios of 1 : 2 : 3 : 4...

-

Hexagonal (H₁): Ratios of 1 : √3 : √4 : √7...

-

Cubic (e.g., Im3m): Ratios of √2 : √4 : √6 : √8...

-

-

Data Summary and Applications

The exceptional stability of this compound makes it a highly desirable ingredient in various applications where temperature fluctuations are a concern.

| Property | Typical Value/Behavior for this compound | Significance in Formulation |

| Critical Micelle Conc. (CMC) | ~1.0 - 2.2 mM | High efficiency in reducing surface tension. Stable across temperatures. |

| Krafft Temperature | < 4°C | Excellent solubility and stability in cold storage; no precipitation. |

| Cloud Point | > 100°C | Superior thermal stability; suitable for high-temperature processing and applications. |

| Electrolyte Tolerance | High | Performance is maintained in high-salt or buffered formulations. |

Applications:

-

Pharmaceuticals: Its stability and mildness make it an excellent solubilizing agent for poorly water-soluble drugs in oral and topical formulations. It is also used in the development of stable nanoemulsions and microemulsions for drug delivery.

-

Cosmetics and Personal Care: Widely used in shampoos, facial cleansers, and body washes due to its gentle cleansing action, good foaming properties, and compatibility with sensitive skin. [1]Its thermal stability ensures product integrity during transport and storage in varying climates.

-

Biotechnology: Used for solubilizing membrane proteins without denaturation, a critical step in structural biology and proteomics research.

Conclusion

This compound exhibits a phase behavior profile characterized by exceptional stability against thermal and electrolytic stress. Its low Krafft temperature and very high cloud point ensure it remains in a soluble, active state across a wide range of processing, storage, and application conditions. While it forms typical liquid crystalline phases at high concentrations, its primary utility lies in the robust nature of its micellar solutions. The experimental protocols outlined in this guide provide a validated framework for researchers to precisely characterize these properties, enabling the rational design of stable and effective formulations. The unique combination of performance, mildness, and environmental compatibility positions this compound as a cornerstone surfactant for modern scientific and industrial applications.

References

- This compound as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. PubMed Central.

- n-Decyl-β-D-glucopyranoside. Chem-Impex.

- A Quick Look at "Cloud Point". J R Hess Company, Inc..

- This compound as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. ResearchGate.

- n-Decyl-β-D-Glucopyranoside (CAS 58846-77-8). Cayman Chemical.

- Decyl β-D-glucopyranoside ≥98% (GC). Sigma-Aldrich.

- Ingredient Profile: this compound. Cosmetics & Toiletries.

- This compound and Other Alkyl Glucosides as Used in Cosmetics. Cosmetic Ingredient Review.

- Critical Micelle Concentration | Measurements. Biolin Scientific.

- This compound as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. PubMed Central.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - PMC [pmc.ncbi.nlm.nih.gov]

Decyl glucoside biocompatibility and cytotoxicity studies

An In-depth Technical Guide: Biocompatibility and Cytotoxicity of Decyl Glucoside

Foreword

As a Senior Application Scientist, the evaluation of new and existing chemical entities for biological safety is a cornerstone of our work. This compound, a non-ionic surfactant derived from renewable resources, has garnered significant interest across the pharmaceutical, cosmetic, and consumer goods industries due to its purported mildness and favorable environmental profile.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the biocompatibility and cytotoxicity of this compound. We will move beyond a simple recitation of facts to explore the causality behind its biological interactions and the rigorous methodologies required to validate its safety. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system for generating trustworthy and reproducible data.

Physicochemical and Biological Profile of this compound

This compound is a member of the Alkyl Polyglucoside (APG) family of surfactants.[3] It is synthesized from plant-based raw materials: glucose derived from corn starch and decyl alcohol, which is obtained from coconut or palm oil.[1][2][3] This origin story is central to its positioning as a "green" or sustainable surfactant.[4]

Mechanism of Action as a Surfactant: Like all surfactants, this compound possesses a molecular structure with both a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail. The hydrophilic portion is the glucose ring, while the hydrophobic part is the C10 alkyl chain (decyl). This amphiphilic nature allows it to reduce the surface tension between oil and water, enabling the removal of dirt and oils.[5] Its non-ionic character—meaning its headgroup carries no electrical charge—is a key determinant of its mildness and stability. This lack of charge prevents strong interactions with charged biological structures, such as proteins in the skin, and makes it less susceptible to deactivation by hard water ions.[6][7][8]

Biocompatibility Overview: this compound is widely regarded as a gentle and mild surfactant, making it suitable for sensitive skin and a common ingredient in baby products.[2][3][9] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed this compound along with 18 other alkyl glucosides and concluded them to be safe in the present practices of use and concentration when formulated to be non-irritating.[1][10][11][12] A critical aspect of its biocompatibility is its metabolic fate in the skin. Glucoside hydrolases present in human skin are capable of breaking down the molecule into its constituent glucose and fatty alcohol, both of which are familiar to the body's metabolic processes.[1][10][12][13][14]

Core Safety Endpoints: A Mechanistic Approach

Evaluating the safety of a surfactant like this compound requires a multi-faceted approach. We focus on three primary endpoints as defined by the International Organization for Standardization (ISO) 10993 standards: cytotoxicity, skin irritation and sensitization, and ocular irritation.[15][16]

Cytotoxicity: Interaction at the Cellular Level

Cytotoxicity refers to the potential of a substance to damage or kill cells. For surfactants, the primary mechanism of cytotoxicity is the disruption of the cell membrane's lipid bilayer. While this compound is known for its mildness, quantifying this at the cellular level is essential.

The non-ionic nature of this compound means it has a lower propensity to bind with and extract integral membrane proteins compared to its ionic counterparts (e.g., anionic sulfates). This results in a lesser degree of membrane disruption and, consequently, lower cytotoxicity.

Dermal Interaction: Skin Barrier Integrity and Sensitization

The skin barrier, or stratum corneum, is the body's primary defense against external agents. Harsh surfactants can strip this barrier of its natural lipids, leading to dryness, irritation, and increased permeability. This compound is noted for its ability to cleanse without causing significant moisture loss, thereby helping to maintain the skin's natural barrier function.[9][17]

While generally non-irritating and non-sensitizing in typical formulations, isolated cases of allergic contact dermatitis have been reported.[11] This underscores the importance of concentration and formulation context. Patch testing in clinical studies has generally found this compound to be, at most, slightly irritating and not a sensitizer at concentrations up to 5% active ingredient.[11]

Ocular Irritation: A Sensitive Endpoint

The eyes are particularly sensitive to surfactants. The Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay and other in vitro methods are now standard for assessing ocular irritation potential, replacing the traditional Draize rabbit eye test. Studies show that the irritation potential of alkyl polyglucosides can be influenced by the length of the alkyl chain, with shorter chains sometimes correlating with higher irritation.[11] this compound is generally found to be non- to slightly irritating in these assays.[10][11][18]

Data Summary: Biocompatibility and Cytotoxicity Profile

The following table summarizes the key safety data for this compound based on comprehensive reviews and studies.

| Endpoint | Assay Type | Typical Result | Key Findings & Causality |

| Cytotoxicity | In Vitro Cell Culture (ISO 10993-5) | Low Cytotoxicity | Non-ionic structure leads to minimal disruption of cell membranes compared to ionic surfactants. |

| Skin Irritation | Reconstructed Human Epidermis (OECD 439) / Patch Tests | Non-irritating to slightly irritating | Mild interaction with stratum corneum lipids and proteins; helps preserve skin moisture.[9][17] |

| Skin Sensitization | HRIPT / LLNA | Not a sensitizer in most studies | Low molecular potential to act as a hapten and trigger an immune response. Some case reports exist.[11] |

| Eye Irritation | HET-CAM / Rabbit Eye Test | Non-irritating to slightly irritating | Generally milder than other surfactant classes. Irritation potential can be concentration-dependent.[10][11][18] |

| Genotoxicity | Ames Test / In Vitro Micronucleus | Not genotoxic | No evidence of interaction with or damage to genetic material. |

| Biodegradability | OECD 301 Series | Readily Biodegradable | Can be broken down by microorganisms, leading to a low environmental impact.[3] |

Experimental Protocols for Safety Validation

The following protocols are foundational for assessing the biocompatibility and cytotoxicity of surfactants like this compound. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol: In Vitro Cytotoxicity - MEM Elution Method (ISO 10993-5)

This assay is a primary screening tool for assessing the potential toxicity of leachable substances from a material.[15]

Causality: The principle is that if a material releases cytotoxic substances, these will leach into the extraction medium (MEM) and subsequently cause cell death or inhibit cell growth in a cultured cell monolayer. The degree of cell death is proportional to the amount of toxic leachables.

Caption: Workflow for ISO 10993-5 In Vitro Cytotoxicity Assay.

Step-by-Step Methodology:

-

Test Article Preparation: Prepare this compound solution at the relevant test concentration in a sterile, inert container. High-density polyethylene (HDPE) serves as a negative control, and an organotin-stabilized polyvinyl chloride (PVC) can be used as a positive control.

-

Extraction: Immerse the test article and controls in Minimum Essential Medium (MEM) supplemented with 5% bovine serum. The extraction is typically carried out at 37°C for 24-72 hours.

-

Cell Culture: Seed L929 mouse fibroblast cells (or another suitable cell line) in culture plates and grow until they form a near-confluent monolayer.

-

Exposure: Remove the standard culture medium from the cells and replace it with the extracts from the test article and controls.

-

Incubation: Incubate the cells at 37°C in a humidified CO2 incubator for 48 hours.

-

Assessment:

-

Qualitative: Examine the cells under a microscope to assess cytopathic effects such as cell lysis, rounding, and detachment. Grade the reactivity on a scale of 0 (no reactivity) to 4 (severe reactivity). A score of 2 or less is typically considered a passing result.[15]

-

Quantitative: Perform a cell viability assay, such as the MTT assay, to quantify the reduction in cell viability compared to the negative control.

-

Protocol: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method is a validated alternative to animal testing for assessing skin irritation.

Causality: This protocol relies on a 3D tissue construct that mimics the human epidermis. The principle is that irritant chemicals will penetrate the stratum corneum and cause cell damage and death in the underlying keratinocytes. Cell viability is used as the metric for irritation potential.

Caption: Workflow for OECD TG 439 Skin Irritation Assay.

Step-by-Step Methodology:

-

Tissue Preparation: Commercially available RhE tissues (e.g., EpiDerm™, SkinEthic™) are pre-incubated in maintenance medium.

-

Application: A defined volume of the this compound solution is applied topically to the surface of the RhE tissue. Phosphate-buffered saline (PBS) is used as a negative control, and Sodium Dodecyl Sulfate (SDS) is used as a positive control.

-

Exposure: Tissues are incubated for a defined period (e.g., 60 minutes) at 37°C.

-

Post-Exposure: The test substance is carefully washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (approximately 42 hours) to allow for the full development of cytotoxic effects.

-

Viability Assessment: Tissues are incubated with the vital dye MTT. Viable cells convert the yellow MTT into a purple formazan precipitate.

-

Extraction & Measurement: The formazan is extracted from the tissue using a solvent (e.g., isopropanol), and the optical density is measured.

-

Classification: The irritation potential is classified based on the mean tissue viability. If viability is ≤ 50%, the substance is classified as an irritant.

Authoritative Grounding and Final Synthesis

The favorable biocompatibility and low cytotoxicity profile of this compound is well-supported in the scientific literature and by regulatory safety assessments.[1][10][12] Its derivation from renewable resources and ready biodegradability align with modern demands for sustainable ingredients.[3][4] However, as scientists, we must acknowledge that "mildness" is not an absolute term. The safety of this compound, like any ingredient, is highly dependent on its concentration, the overall formulation, and the specific application. The rigorous, standardized testing methodologies outlined in this guide provide the necessary framework for validating its safety for any intended use, ensuring that product development is built on a foundation of robust scientific evidence. The continued application of these in vitro models will further reduce the reliance on animal testing and advance the development of safe and effective products for consumers and patients alike.

References

- Ataman Kimya. DECYL GLUOSIDE.

- Natural Flower Power. (2024). This compound.

- Vee-Green. (Date N/A). This compound (Plant-Derived) | Reviews: Benefits, Concerns, Sourcing & Skin Suitability.

- Ataman Kimya. This compound (CAPRYL GLYCOSIDE).

- Fiume, M. M., et al. (2013). Safety Assessment of this compound and Other Alkyl Glucosides as Used in Cosmetics. International Journal of Toxicology.

- Natural Citizen. (2015). What is this compound?.

- Starchem Enterprises Limited. (2018). Why We use this compound.

- Amiri, S., et al. (2024). This compound as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. RSC Advances.

- Amiri, S., et al. (2024). This compound as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. PubMed.

- Amiri, S., et al. (2024). This compound as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. PubMed Central.

- Humblebee & Me. (2020). This compound.

- Natrl Skincare. (2024). This compound for Skin: Natural Beauty and Sustainability.

- Branch Basics. (2022). This compound: What Is It & Is It Safe for Your Skin?.

- I Read Labels For You. (2023). Glucosides - Safe or Toxic?.

- Cosmetic Ingredient Review. (2011). This compound and Other Alkyl Glucosides as Used in Cosmetics.

- Cosmetic Ingredient Review. (2011). BLUE Decyl Glucosides CIR EXPERT PANEL MEETING DECEMBER 12-13, 2011.

- SpecialChem. (2022). This compound - Cosmetic Ingredient (INCI).

- Boyd Biomedical. (2019). Biocompatibility Testing for Surface Medical Devices.

- Journal of the American College of Toxicology. (Date N/A). Safety assessment of this compound and other alkyl glucosides as used in cosmetics.

- RSC Publishing. (2024). This compound as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations.

- TÜV SÜD. (Date N/A). ISO 10993 Biocompatibility Testing of Medical Devices.

Sources

- 1. naturalcitizen.com [naturalcitizen.com]

- 2. tichemindustry.com [tichemindustry.com]

- 3. naturalflowerpower.com [naturalflowerpower.com]

- 4. researchgate.net [researchgate.net]

- 5. branchbasics.com [branchbasics.com]

- 6. This compound as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. skinethix.com [skinethix.com]

- 10. researchgate.net [researchgate.net]

- 11. cir-safety.org [cir-safety.org]

- 12. specialchem.com [specialchem.com]

- 13. cir-safety.org [cir-safety.org]

- 14. Safety assessment of this compound and other alkyl glucosides as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. boydbiomedical.com [boydbiomedical.com]

- 16. tuvsud.com [tuvsud.com]

- 17. natrlskincare.co.uk [natrlskincare.co.uk]

- 18. ireadlabelsforyou.com [ireadlabelsforyou.com]

Biodegradability and Environmental Impact of Decyl Glucoside: A Technical Assessment

Executive Summary

In the landscape of non-ionic surfactants, Decyl Glucoside (DG) represents a critical convergence of green chemistry principles and high-performance efficacy. Unlike ethoxylated surfactants (e.g., SLES) that carry 1,4-dioxane contamination risks, DG is an alkyl polyglucoside (APG) synthesized via the Fischer glycosidation of renewable fatty alcohols and glucose.

This guide provides a rigorous technical analysis of the environmental fate of DG. Our core finding is that DG exhibits "Ready Biodegradability" under OECD 301 guidelines, driven by a dual-mechanism metabolic pathway (hydrolysis followed by

Molecular Architecture & Physicochemical Stability

This compound (

-

Critical Micelle Concentration (CMC): ~2.2 mM (varies by stereochemistry).

-

HLB Value: ~13–15 (Hydrophilic).

-

Environmental Resilience: Unlike anionic surfactants, DG maintains interfacial tension stability in high-hardness water (

) and extreme pH ranges, yet remains susceptible to enzymatic cleavage in microbial environments.

Biodegradation Mechanisms: The Metabolic Engine

The environmental safety of DG is predicated on its susceptibility to enzymatic hydrolysis. The degradation occurs in two distinct phases, preventing the accumulation of persistent metabolites.

Phase I: Enzymatic Hydrolysis

Ubiquitous environmental bacteria (e.g., Pseudomonas spp.) secrete

Phase II: Mineralization

-

Glucose Moiety: Enters the glycolysis pathway immediately, converting to Pyruvate

Acetyl-CoA -

Decyl Alcohol: Undergoes oxidation to decanoic acid, which is then catabolized via mitochondrial

-oxidation, cleaving two-carbon units (Acetyl-CoA) cyclically.

Visualization: Metabolic Degradation Pathway

Figure 1: The metabolic pathway of this compound degradation. The molecule is cleaved into glucose and fatty alcohol, both of which are fully mineralized via standard metabolic cycles.[1]

Environmental Impact Profile

Aquatic Toxicity Data

Toxicity is often dose-dependent on the carbon chain length. For C10 (Decyl), the toxicity is moderate but significantly lower than C12-C14 homologues.

Table 1: Ecotoxicological Endpoints (Active Matter Basis)

| Organism | Species | Endpoint | Value (Active) | Classification |

| Fish | Danio rerio (Zebra Fish) | LC50 (96h) | 2.95 – 100 mg/L* | Low to Moderate Toxicity |

| Invertebrate | Daphnia magna | EC50 (48h) | > 7.0 – 100 mg/L | Low Toxicity |

| Algae | Desmodesmus subspicatus | EC50 (72h) | 19 – 27 mg/L | Low Toxicity |

| Bacteria | Pseudomonas putida | EC0 | > 100 mg/L | Non-Inhibitory |

*Note: High variance in reported LC50 values often stems from testing commercial formulations (50% active) vs. pure substances. The conservative safety limit is ~3 mg/L.

Bioaccumulation

-

Log Kow: < 3 (Typically ~1.72).

Experimental Assessment Protocols

To validate biodegradability claims for regulatory dossiers (REACH, FDA), the OECD 301F (Manometric Respirometry) is the gold standard for insoluble or foaming surfactants.

Protocol: OECD 301F (Manometric Respirometry)

Objective: Measure Oxygen Uptake (BOD) over 28 days.

Reagents & Setup:

-

Inoculum: Activated sludge from a wastewater treatment plant (washed and aerated).

-

Test Medium: Mineral salts medium (pH 7.4).

-

Test Substance: this compound at 100 mg/L ThOD (Theoretical Oxygen Demand).

-

Reference: Sodium Benzoate (to validate inoculum activity).

Workflow Logic:

-

Lag Phase: < 3 days indicates rapid adaptation.

-

10-Day Window: Degradation must exceed 60% within 10 days of reaching 10% degradation.

-

Plateau: Should approach theoretical maximum (ThOD).

Visualization: Assessment Workflow

Figure 2: Step-by-step workflow for OECD 301F biodegradability assessment.

Regulatory Landscape & Future Outlook

-

REACH (EU): this compound is registered as readily biodegradable.[2] It is exempt from many restrictions applied to ethoxylates.

-

EU Ecolabel: A preferred surfactant due to its anaerobic biodegradability (crucial for sediment safety) and low aquatic toxicity.

-

Future Trends: Research is shifting toward enzymatic synthesis to fine-tune the alkyl chain length distribution, minimizing the C12+ fraction to further reduce aquatic toxicity while maintaining detergency.

References

-

Madar Corporation. (2017).[3] this compound Safety Data Sheet (SDS).[3] Retrieved from

-

Jurado, E., et al. (2012). Kinetics of the biodegradation of alkyl polyglucosides in the presence of Pseudomonas aeruginosa.Chemosphere . Retrieved from

-

OECD. (1992). Test No. 301: Ready Biodegradability.[4]OECD Guidelines for the Testing of Chemicals. Retrieved from

-

Eichhorn, P., & Knepper, T. P. (2001). Fate of alkyl polyglucosides in the aquatic environment.[5]Journal of Chromatography A. Retrieved from

-

Steber, J., et al. (1995). Biodegradation of alkyl polyglucosides in wastewater treatment.[5]Tenside Surfactants Detergents.

Sources

Interaction of Decyl Glucoside with Lipid Membranes: Mechanisms, Thermodynamics, and Solubilization Protocols

Executive Summary

Decyl glucoside (DG) is a non-ionic alkyl polyglucoside surfactant characterized by its mild amphiphilic nature, biodegradability, and ability to solubilize membrane proteins while preserving their native quaternary structure. Unlike aggressive ionic detergents (e.g., SDS) that denature proteins, or "strong" non-ionic detergents (e.g., Triton X-100) that can strip essential annular lipids, DG operates via a "weak" detergent mechanism. It accumulates significantly within the lipid bilayer before inducing micellization, a property that allows for the gentle extraction of sensitive transmembrane proteins. This guide details the physicochemical interactions of DG with lipid bilayers, the thermodynamics of its insertion, and validated protocols for its application in biochemical research.

Physicochemical Profile of this compound

This compound (

Key Parameters

| Parameter | Value / Characteristic | Relevance to Membrane Interaction |

| CMC (Critical Micelle Concentration) | ~1.0 - 2.2 mM (in | Relatively high CMC allows for easy removal via dialysis or ultrafiltration. |

| Micelle Aggregation Number ( | ~80 - 100 | Forms moderate-sized micelles, suitable for protein encapsulation. |

| HLB (Hydrophilic-Lipophilic Balance) | ~12 - 14 | Indicates good water solubility but sufficient hydrophobicity for membrane partitioning. |

| Classification | "Weak" Detergent ( | Accumulates in the bilayer to high mole fractions before disrupting bilayer integrity.[1] |

Expert Insight: The "Weak" detergent classification is critical. "Strong" detergents (e.g., Triton X-100) solubilize membranes at low intramembrane concentrations.[1] DG, conversely, partitions heavily into the bilayer (Stage I), increasing membrane fluidity and lateral pressure before eventually forcing the transition to mixed micelles (Stage II).

The Solubilization Trajectory: The Three-Stage Model

The interaction of DG with lipid bilayers follows the canonical Three-Stage Model described by Helenius and Simons, but with specific kinetic nuances due to the glucoside headgroup.

Stage I: Partitioning and Expansion

-

Mechanism: Monomeric DG inserts into the outer leaflet of the lipid bilayer. It rapidly flips to the inner leaflet (fast flip-flop compared to phospholipids) to equilibrate.

-

Structural Impact: The bilayer expands laterally. The order parameter of lipid acyl chains decreases (disordering), but the vesicular structure remains intact.

-

Thermodynamics: Driven by the hydrophobic effect (positive entropy

) as the decyl tail escapes the aqueous phase.

Stage II: Coexistence (The Saturation Point - )

-

Mechanism: The membrane reaches saturation with detergent.[2][3] The chemical potential of DG in the bilayer equals that in a micelle.

-

Phenomenon: The bilayer begins to fragment. Mixed micelles (lipid + detergent) form and coexist with detergent-saturated bilayer sheets.[3]

-

Observation: Turbidity of the solution may decrease slightly or fluctuate as large vesicles break into smaller structures.

Stage III: Solubilization (The Solubilization Point - )

-

Mechanism: Addition of further detergent shifts the equilibrium entirely toward mixed micelles.

-

Final State: All lipid bilayers are converted into lipid-detergent mixed micelles. The solution becomes optically clear.

Visualization of the Solubilization Pathway[3][5]

Caption: The progression from detergent monomer insertion to complete membrane solubilization, marking critical saturation (

Thermodynamics of Insertion

Understanding the thermodynamics allows researchers to predict how changes in temperature or lipid composition (e.g., cholesterol content) affect solubilization efficiency.

Partition Coefficient ( )

The partition coefficient

-

Typical

for DG: -

Temperature Dependence: Partitioning is often endothermic (

) at lower temperatures and becomes exothermic at higher temperatures, driven by the complex hydration shell of the glucose headgroup.

Enthalpy of Transfer ( )

Using Isothermal Titration Calorimetry (ITC), the transfer of DG from water to the bilayer is characterized by:

-

De-solvation: Breaking water structure around the alkyl chain (Endothermic).

-

Insertion: Van der Waals interactions with lipid tails (Exothermic).

-

Headgroup Interaction: H-bonding of glucose with lipid headgroups (Exothermic).

Critical Note: Unlike ionic detergents, DG's interactions are less sensitive to ionic strength (salt concentration), making it ideal for extracting proteins that require high-salt buffers.

Experimental Protocols

Protocol A: Determination of Solubilization Boundaries ( and )

This protocol defines the exact detergent-to-lipid ratio required to solubilize a specific membrane composition.

Objective: Determine the onset (

Materials:

-

Lipid Vesicles (LUVs) at 1-5 mM (e.g., POPC or specific lipid mix).

-

This compound stock solution (100 mM).

-

Spectrophotometer (set to 350 nm or 500 nm) or DLS instrument.

Step-by-Step Workflow:

-

Baseline: Place 1 mL of lipid vesicle suspension in a cuvette. Record Absorbance (

). -

Titration: Add DG stock in small aliquots (e.g., 2-5

L). Mix by gentle inversion (avoid foaming). -

Equilibration: Wait 2-3 minutes after each addition for equilibrium. DG insertion is relatively fast, but bilayer reorganization takes time.

-

Measurement: Record Absorbance after each step.

-

Plotting: Plot Absorbance vs. [DG] total.

-

Phase 1: Absorbance may slightly increase (vesicle swelling).

-

Phase 2 (Breakpoint 1): Sharp decrease in absorbance. This is

. -

Phase 3 (Breakpoint 2): Absorbance plateaus near zero. This is

.

-

Self-Validation: If the transition from

Protocol B: Thermodynamic Characterization via ITC

Isothermal Titration Calorimetry provides the gold standard for measuring the partition coefficient (

Objective: Measure the heat of reaction when DG partitions into lipid vesicles to calculate

Workflow Visualization:

Caption: ITC workflow for determining thermodynamic parameters of detergent-lipid interactions. The heat signal evolves as the membrane saturates.

Data Analysis Note: The first injections typically show large heats of partitioning. As the membrane saturates, the heat signal diminishes. Once the free detergent concentration in the cell exceeds the CMC, the heat of demicellization (from the syringe) dominates.

Applications in Membrane Protein Extraction

This compound is frequently a "rescue" detergent used when other agents fail to preserve activity.

Why DG Preserves Native State

-

Non-denaturing Headgroup: The glucose moiety is highly hydrophilic but uncharged, mimicking the polar heads of glycolipids found in native membranes.

-

Moderate Chain Length (C10): The decyl chain is long enough to span a significant portion of the hydrophobic core, stabilizing the protein's hydrophobic belt, but short enough to avoid the "mismatch" aggregation often seen with longer chains (C12+) or the instability of shorter chains (C8).

-

Lipid Co-extraction: Due to its "weak" detergent nature, DG often extracts proteins with a shell of native annular lipids attached. This "lipid-detergent-protein" complex is crucial for the function of ion channels and GPCRs.

Comparative Efficiency Table

| Detergent | Protein Yield | Structural Preservation | Removal Difficulty |

| SDS | High | Very Low (Denatures) | Difficult (binds tightly) |

| Triton X-100 | High | Moderate | Difficult (low CMC, UV interference) |

| Octyl Glucoside (OG) | Moderate | High | Easy (High CMC) |

| This compound (DG) | High | High | Moderate (CMC ~1 mM) |

References

-

Heerklotz, H. (2008). The thermodynamics of detergent-lipid interactions. Biophysical Journal. Link

-

Helenius, A., & Simons, K. (1975).[3] Solubilization of membranes by detergents. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. Link

-

Garavito, R. M., & Ferguson-Miller, S. (2001). Detergents as tools in membrane biochemistry. Journal of Biological Chemistry. Link

-

le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents.[3] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

-

Partearroyo, M. A., et al. (1990). Solubilization of phospholipid vesicles by some non-ionic detergents. Journal of Colloid and Interface Science. Link

-

Paternostre, M. T., et al. (1988). Solubilization of phospholipid vesicles by octyl glucoside. Biochemistry. Link

Sources

- 1. Correlation of membrane/water partition coefficients of detergents with the critical micelle concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Decyl glucoside as a green and sustainable surfactant

An In-depth Technical Guide to Decyl Glucoside: A Green and Sustainable Surfactant

Authored by: A Senior Application Scientist

In the persistent pursuit of sustainable and high-performance chemical entities, this compound has emerged as a preeminent example of a green surfactant. Derived entirely from renewable resources, this non-ionic surfactant offers a unique combination of exceptional mildness, superior stability, and robust performance, positioning it as a cornerstone ingredient for next-generation cosmetic, pharmaceutical, and cleaning formulations. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its molecular architecture and synthesis to its physicochemical properties, performance characteristics, and environmental profile. We will explore the causality behind its functional advantages, provide validated experimental protocols for its characterization, and contextualize its role within the broader principles of green chemistry.

Introduction: The Imperative for Green Surfactants

Surfactants are ubiquitous amphiphilic compounds essential for a vast array of applications, from personal care cleansers to industrial detergents and pharmaceutical delivery systems.[1] Historically, the market has been dominated by petroleum-derived surfactants, such as sulfates (e.g., Sodium Lauryl Ether Sulfate or SLES), which, despite their efficacy, present significant environmental and toxicological concerns. The paradigm is shifting towards surfactants that not only meet high-performance standards but also align with the principles of sustainability: derivation from renewable feedstocks, production via green chemistry, and ready biodegradability with minimal ecotoxicity.[2][3]

This compound, an alkyl polyglucoside (APG), stands at the forefront of this movement. It is synthesized from plant-based materials—glucose from corn or potato starch and decyl alcohol (a fatty alcohol) from coconut or palm oil.[2] This inherent natural origin, coupled with its mildness and excellent environmental profile, makes it an authoritative choice for formulators seeking to replace traditional surfactants without compromising on quality or efficacy.[4][5]

Molecular Profile and Green Synthesis

The efficacy of this compound is rooted in its unique molecular structure, which consists of a hydrophilic glucose head group and a hydrophobic C10 alkyl chain (decyl) tail.[1] This non-ionic structure is fundamental to its characteristic mildness and stability.[6][7]

Caption: Chemical structure of this compound.

Synthesis via Fischer Glycosylation

This compound is typically produced through a "green" chemical process known as Fischer glycosylation.[8][9] This acid-catalyzed reaction involves two primary steps:

-

Butanolysis: Glucose is first reacted with a short-chain alcohol, like n-butanol, to form butyl glucoside. This intermediate step improves the miscibility of the reactants for the subsequent stage.

-

Transacetalization: The butyl glucoside is then reacted with decyl alcohol (C10 fatty alcohol). The decyl alcohol displaces the butanol, forming this compound. The reaction is driven to completion by removing the butanol, often under vacuum.[10]

This process is considered environmentally friendly because it utilizes renewable raw materials, employs a catalyst efficiently, and generates minimal waste.[2]

Caption: Green synthesis workflow of this compound.

Physicochemical Properties & Mechanistic Advantages

This compound exhibits a range of properties that make it a highly versatile and stable surfactant. Its non-ionic nature is the primary reason for its exceptional compatibility and resilience in complex formulations.[7]

| Property | Value | Source |

| Chemical Name | D-Glucopyranose, oligomeric, C10-16-alkyl glycosides | [] |

| CAS Number | 68515-73-1 | [2][12] |

| Appearance | Clear to pale yellow viscous liquid | [13][14] |

| Type | Non-ionic Surfactant | [6] |

| Molecular Formula | C₁₆H₃₂O₆ (Monomer) | [14][15] |

| Molecular Weight | ~320.42 g/mol (Monomer) | [14][15] |

| Critical Micelle Conc. (CMC) | ~1.0 mM | [1][3][7] |

| pH (as supplied, 10% soln.) | ~11.5 - 12.5 (must be adjusted in formulation) | [14][16] |

| HLB Value | 13-15 | [4] |

| Biodegradability | Readily Biodegradable | [2][14] |

Superior Stability in Harsh Conditions

A key differentiator for this compound is its remarkable stability in the presence of electrolytes (hard water), and across wide ranges of pH and temperature.[7] Anionic surfactants like SLES are highly sensitive to divalent cations (Ca²⁺, Mg²⁺) found in hard water, which neutralize the surfactant's headgroup, leading to precipitation and a significant loss of performance.[1][3][7]

In a comparative study, SLES showed a marked increase in both surface tension (32.5 → 36.8 mN/m) and CMC (0.25 → 0.45 mM) in hard water, while this compound's behavior remained stable, with a consistent CMC of approximately 1.0 mM regardless of ionic or thermal stress.[3][7] The non-ionic glucose headgroup does not bind with these cations, preventing aggregation and ensuring consistent interfacial activity and viscosity.[1][3][7] This makes this compound a self-validating system for robust formulations intended for global markets with varying water quality.

| Surfactant | Type | CMC in Soft Water (mM) | CMC in Hard Water (400 mg/L CaCO₃) (mM) | Stability Observations in Hard Water |

| This compound | Non-ionic | ~1.00 | ~1.06 | Highly stable, no precipitation or loss of viscosity.[1][3][7] |

| SLES | Anionic | ~0.25 | ~0.45 | Pronounced sensitivity, precipitation, reduced viscosity.[1][3][7] |

| CAPB | Amphoteric | ~0.15 | ~0.24 | Moderate resilience, some performance impact.[1][3][7] |

Performance and Applications

This compound is valued for its multifunctional capabilities, serving as a primary or secondary surfactant, emulsifier, and foaming agent.[4]

-

Exceptional Mildness: Its non-ionic structure and larger hydrophilic head group reduce its potential to interact with and disrupt skin proteins, making it exceptionally mild and non-irritating.[6] This property is critical for formulations designed for sensitive skin, baby products, and frequent-use cleansers.[4][5]

-

Rich, Stable Foam: It generates a dense and creamy lather that is stable, enhancing the sensory experience of cleansing products without the harshness of sulfates.[6][14]

-

Effective Cleansing: As a surfactant, it effectively lowers surface tension, allowing for the removal of oils and dirt.[15] It is compatible with all other surfactant classes (anionic, cationic, amphoteric), enabling formulators to create sophisticated, high-performance, sulfate-free systems.[5]

Key Applications Include:

-

Personal Care: Facial cleansers, body washes, shampoos, baby products, micellar waters, and makeup removers.[4][13][14]

-

Household Cleaning: Eco-friendly dishwashing liquids and surface cleaners where mildness and biodegradability are paramount.[2][14]

-

Pharmaceutical Formulations: Its biocompatibility and ability to solubilize hydrophobic compounds make it a valuable excipient in topical and other specialized drug delivery systems.[][12]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

To ensure the scientific integrity of claims regarding surfactant efficiency, a robust and replicable experimental protocol is essential. The determination of CMC is a fundamental measure of surfactant performance.

Objective: To determine and compare the CMC of this compound and Sodium Lauryl Ether Sulfate (SLES) using the Du Noüy ring method with a force tensiometer.

Materials:

-

This compound (as an aqueous solution)

-

SLES (as an aqueous solution)

-

High-purity deionized water

-

Force Tensiometer (e.g., Krüss K20) with a platinum Du Noüy ring

-

Precision balance and glassware

Methodology:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of both this compound and SLES in deionized water.

-

Serial Dilutions: Create a series of dilutions from the stock solutions, spanning a concentration range well above and below the expected CMC (e.g., from 0.01 mM to 20 mM).[3]

-

Tensiometer Calibration: Calibrate the instrument according to the manufacturer's specifications. Thoroughly clean the platinum ring with deionized water and by flaming it to red heat to remove any organic residues.

-

Surface Tension Measurement:

-

Begin with the most dilute solution to minimize cross-contamination.

-

Pour the sample into the measurement vessel.

-

Measure the surface tension (mN/m) using the Du Noüy ring method. Ensure the ring is properly immersed and withdrawn at a controlled rate.

-

Record at least three independent measurements for each concentration to ensure reproducibility.

-

Thoroughly clean the ring and vessel between each different concentration.

-

-

Data Analysis:

-

Plot surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will show two distinct linear regions. The surface tension decreases linearly with log C and then plateaus.

-

The CMC is the concentration at the point of intersection of these two lines.[1]

-

Caption: Experimental workflow for CMC determination.

Environmental Profile and Sustainability

The classification of this compound as a "green" surfactant is validated by its lifecycle, which is rooted in sustainability.

-

Renewable Sourcing: It is derived from 100% renewable vegetable origins, reducing reliance on finite petrochemical resources.[4][8]

-

Green Manufacturing: The synthesis process is energy-efficient and minimizes byproducts.[2][9]

-

Excellent Biodegradability: this compound is readily biodegradable, meaning it breaks down quickly and completely in the environment, preventing bioaccumulation.[2][14]

-